
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral molecule with significant importance in various fields of chemistry and biology. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioate, which is a derivative of tartaric acid, and (1R,2S)-2-phenylcyclopropan-1-amine, a cyclopropane derivative with a phenyl group. The stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves several steps, starting from readily available starting materials. One common method involves the resolution of racemic mixtures using chiral catalysts or reagents to obtain the desired enantiomers. The preparation of (2R,3R)-2,3-dihydroxybutanedioate can be achieved through the oxidation of tartaric acid derivatives under controlled conditions . The synthesis of (1R,2S)-2-phenylcyclopropan-1-amine typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomers from racemic mixtures. Advanced methods like enantioselective synthesis using chiral catalysts are also employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutanedioate moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amine group in the cyclopropane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutanedioate moiety can yield tartaric acid derivatives, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of stereochemistry in biochemical processes.
Medicine
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral catalyst or ligand in asymmetric synthesis is also of significant interest.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-dihydroxybutanedioate
- (1R,2S)-2-phenylcyclopropan-1-amine
- (2S,3S)-2,3-dihydroxybutanedioate
- (1S,2R)-2-phenylcyclopropan-1-amine
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H15NO6-2 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-,9+;1-,2-/m01/s1 |
Clave InChI |
BMMYXZOHOQZKPZ-YFQRKTQFSA-L |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canónico |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


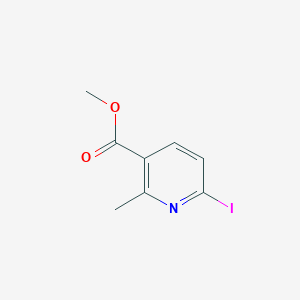
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
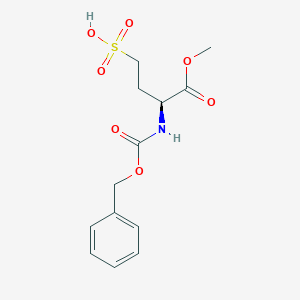
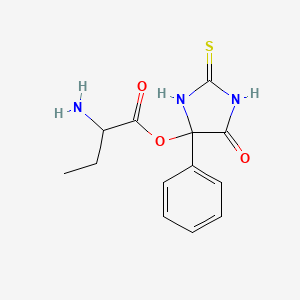
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
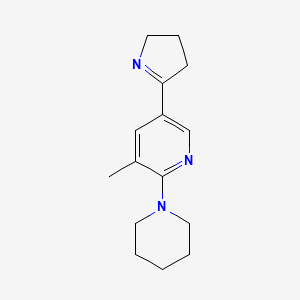

![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
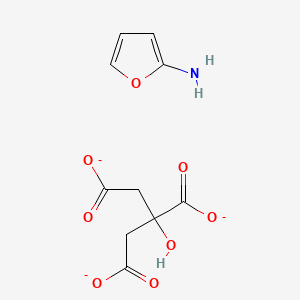

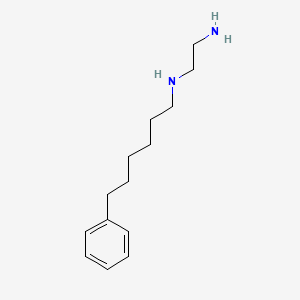
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)

